
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by its complex structure, which includes an acetyl group, a benzyl group, a methyl group, and a phenyl group attached to a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with pyridinone precursors under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions often involve moderate to high temperatures and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification. The industrial synthesis may also employ automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
4-Methyl-1-phenylpyridin-2(1H)-one: Lacks the acetyl and benzyl groups, resulting in different chemical properties.
3-Benzyl-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure but without the acetyl group.
5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one: Lacks the benzyl group.
Uniqueness
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one is unique due to the presence of all four functional groups (acetyl, benzyl, methyl, and phenyl) attached to the pyridinone ring
特性
CAS番号 |
918542-40-2 |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
5-acetyl-3-benzyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C21H19NO2/c1-15-19(13-17-9-5-3-6-10-17)21(24)22(14-20(15)16(2)23)18-11-7-4-8-12-18/h3-12,14H,13H2,1-2H3 |
InChIキー |
FBZXUCZLRWTHEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



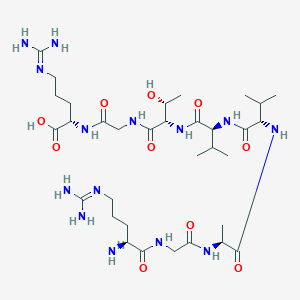
dimethylsilane](/img/structure/B12603430.png)
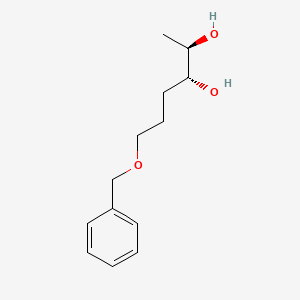
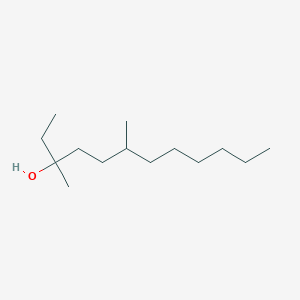
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
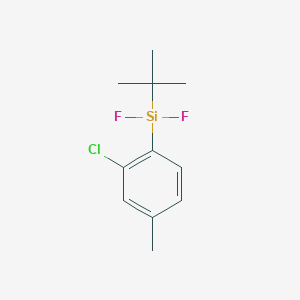

![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)

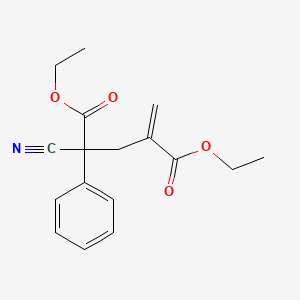
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
